REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[N].C(=O)([O-])[O-].[K+].[K+].IC.[NH:16]1[CH:21]=[CH:20][CH:19]=NC1=O.ClC1C=CC(CNC(C(=COC)C(OC)=O)=O)=CC=1>CC(C)=O>[N:1]1[C:2]2[C:3](=[CH:19][CH:20]=[CH:21][N:16]=2)[CH:4]=[CH:5][CH:6]=1 |f:1.2.3,^3:6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)[N]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(N=CC=C1)=O
|
Name
|
methyl 2-(((4-chlorobenzyl)amino)carbonyl)-3-methoxy-2-propenoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CNC(=O)C(C(=O)OC)=COC)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to afford BE.4
|
Type
|
CUSTOM
|
Details
|
The Boc group is then removed under standard deprotection condition
|
Type
|
CUSTOM
|
Details
|
to afford BE.5
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC2=CC=CN=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |